molecular formula C16H18ClFN2O3S B5966927 5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole

5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole

Cat. No. B5966927
M. Wt: 372.8 g/mol
InChI Key: LAYJKZRFJXNCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole involves the inhibition of specific enzymes and signaling pathways involved in cancer growth and inflammation. It also modulates neurotransmitter activity in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole has various biochemical and physiological effects on cells and tissues. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of inflammatory cytokines, and modulate neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole in lab experiments include its high potency and specificity for its target enzymes and signaling pathways. However, its limitations include its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

For research on 5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole include the optimization of its pharmacokinetic properties for clinical use, the development of novel derivatives with improved potency and selectivity, and the exploration of its potential therapeutic applications in other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to understand its potential side effects.

Synthesis Methods

The synthesis of 5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole involves the reaction of 3-chloro-4-fluorobenzene sulfonamide with 2-pyrrolidinone, followed by the reaction of the resulting intermediate with isoxazole-5-carboxylic acid. This method has been optimized to produce high yields of the compound.

Scientific Research Applications

Research on 5-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole has focused on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound has anti-cancer properties by inhibiting the growth of cancer cells. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines. Additionally, it has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-3-propan-2-yl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O3S/c1-10(2)14-9-16(23-19-14)15-4-3-7-20(15)24(21,22)11-5-6-13(18)12(17)8-11/h5-6,8-10,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYJKZRFJXNCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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